4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl
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Overview
Description
4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl is an organic compound with a complex structure that includes ethoxy, fluoro, and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl typically involves multiple steps, including electrophilic aromatic substitution and Suzuki–Miyaura coupling reactionsThe Suzuki–Miyaura coupling is used to form the carbon-carbon bonds between the biphenyl and the pentylphenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl is unique due to its specific combination of functional groups and structural features.
Biological Activity
4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl is an organic compound with a biphenyl structure that has garnered attention in various fields of biological research. This article reviews its biological activity, focusing on its potential antimicrobial, anticancer, and other pharmacological properties based on recent studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of ethoxy and fluoro groups along with a biphenyl backbone, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar biphenyl derivatives. A study highlighted the importance of substituents in enhancing antimicrobial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, compounds with similar structures have shown promising results.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 64 µg/mL |
These findings suggest that modifications in the biphenyl structure can lead to varying levels of antimicrobial activity, indicating potential for further investigation into this compound.
Anticancer Properties
The anticancer potential of biphenyl derivatives has been a significant area of research. Studies have demonstrated that certain biphenyl compounds exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Compounds showed IC50 values ranging from 10 to 50 µM.
While specific studies on this compound are scarce, its structural analogs have indicated a need for further exploration into its anticancer mechanisms.
Case Study 1: Antimicrobial Efficacy
In a recent study conducted on various biphenyl derivatives, researchers identified that compounds with ethoxy and fluoro substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compounds and bacterial enzymes.
Case Study 2: Anticancer Activity
Another investigation focused on the synthesis of hybrid compounds based on biphenyl structures. The results indicated that certain substitutions led to significant cytotoxicity against cancer cell lines. The study employed flow cytometry to analyze cell death pathways activated by these compounds.
Properties
CAS No. |
667900-04-1 |
---|---|
Molecular Formula |
C27H31FO |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-ethoxy-2-fluoro-1-[4-[2-(4-pentylphenyl)ethyl]phenyl]benzene |
InChI |
InChI=1S/C27H31FO/c1-3-5-6-7-21-8-10-22(11-9-21)12-13-23-14-16-24(17-15-23)26-19-18-25(29-4-2)20-27(26)28/h8-11,14-20H,3-7,12-13H2,1-2H3 |
InChI Key |
WXEQVTFLOOVJGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C3=C(C=C(C=C3)OCC)F |
Origin of Product |
United States |
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